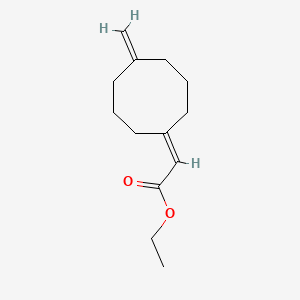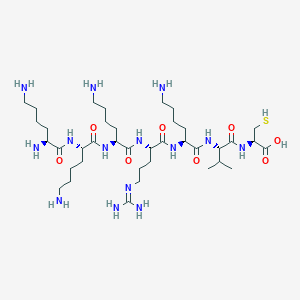
L-Lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-cysteine is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This compound, with its unique sequence of amino acids, may have specific applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-cysteine involves the stepwise addition of protected amino acids. The process typically includes:
Solid-Phase Peptide Synthesis (SPPS): This method involves anchoring the first amino acid to a solid resin and sequentially adding protected amino acids.
Deprotection and Coupling: Each amino acid is deprotected and coupled to the growing peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of such peptides may involve automated peptide synthesizers, which streamline the process and ensure high purity and yield. The use of large-scale reactors and advanced purification methods like preparative HPLC are common.
化学反应分析
Types of Reactions
Oxidation: The cysteine residue in the compound can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino groups in lysine residues can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acylating agents like acetic anhydride or alkylating agents like methyl iodide.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with acyl or alkyl groups.
科学研究应用
Chemistry
Peptide Synthesis: Used as a model compound for studying peptide synthesis techniques.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology
Protein-Protein Interactions: Studying interactions between proteins and peptides.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique sequence.
Medicine
Drug Development: Potential therapeutic applications in targeting specific biological pathways.
Diagnostics: Use in diagnostic assays for detecting specific biomolecules.
Industry
Biotechnology: Applications in the production of recombinant proteins.
Pharmaceuticals: Use in the formulation of peptide-based drugs.
作用机制
The mechanism of action of L-Lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-cysteine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of multiple lysine residues suggests potential interactions with negatively charged biomolecules, while the cysteine residue may form disulfide bonds, influencing protein structure and function.
相似化合物的比较
Similar Compounds
L-Cysteinyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-cysteine: A similar peptide with a different sequence.
L-Lysyl-L-lysyl-L-lysyl-L-ornithyl-L-lysyl-L-valyl-L-cysteine: Lacks the diaminomethylidene group.
Uniqueness
L-Lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-cysteine is unique due to its specific sequence and functional groups, which confer distinct chemical and biological properties. The presence of multiple lysine residues and a cysteine residue allows for diverse interactions and reactions, making it valuable for various applications.
属性
CAS 编号 |
205385-37-1 |
|---|---|
分子式 |
C38H76N14O8S |
分子量 |
889.2 g/mol |
IUPAC 名称 |
(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C38H76N14O8S/c1-23(2)30(36(58)51-29(22-61)37(59)60)52-35(57)27(15-6-10-20-42)49-34(56)28(16-11-21-46-38(44)45)50-33(55)26(14-5-9-19-41)48-32(54)25(13-4-8-18-40)47-31(53)24(43)12-3-7-17-39/h23-30,61H,3-22,39-43H2,1-2H3,(H,47,53)(H,48,54)(H,49,56)(H,50,55)(H,51,58)(H,52,57)(H,59,60)(H4,44,45,46)/t24-,25-,26-,27-,28-,29-,30-/m0/s1 |
InChI 键 |
MVHJPGJPSUJMTN-FLMSMKGQSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
规范 SMILES |
CC(C)C(C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl N-[(2S)-1-(methylamino)-1-oxo-2-phenylpropan-2-yl]-L-valinate](/img/structure/B14250447.png)

![Methanone, (4-methoxyphenyl)[4-methyl-1-(2-propenyl)-1H-pyrrol-2-yl]-](/img/structure/B14250454.png)

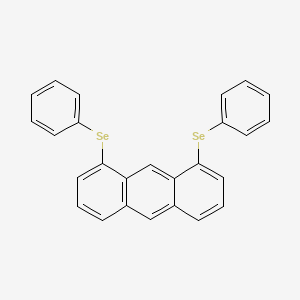



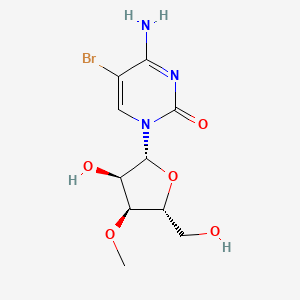
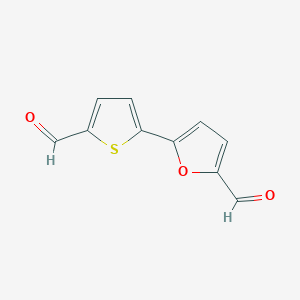
![[(Ethylamino)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14250517.png)
![8-[Benzyl(methyl)amino]octyl 4-hydroxybenzoate](/img/structure/B14250518.png)
